molecular formula C15H13NO6 B3038418 Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate CAS No. 861210-50-6

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

Cat. No.: B3038418
CAS No.: 861210-50-6
M. Wt: 303.27 g/mol
InChI Key: SEPOIZPFDPBGHN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

dimethyl 8-methyl-[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-7-8-4-10-11(22-6-21-10)5-9(8)16-13(15(18)20-3)12(7)14(17)19-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPOIZPFDPBGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC3=C(C=C12)OCO3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161556
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861210-50-6
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861210-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethyl 8-methyl-1,3-dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by the introduction of the dioxolo ring and ester groups. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of suitable solvents, temperature control, and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with altered functional groups.

    Reduction: Reduction reactions can modify the ester groups or the quinoline core, leading to different structural analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoline or dioxolo rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions.

Chemical Reactions

  • Oxidation: Can be oxidized to form quinoline derivatives.
  • Reduction: Reduction reactions can modify the ester groups or the quinoline core.
  • Substitution: Nucleophilic or electrophilic substitutions introduce new substituents onto the quinoline or dioxolo rings.

Biology

Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. The structure suggests potential interactions with biological targets such as enzymes and receptors.

  • Antioxidant Properties: Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial Activity: Preliminary studies suggest effectiveness against various microbial strains.

Medicine

The compound is being explored as a lead for drug development due to its structural characteristics that may influence biological activity. Its potential therapeutic applications include targeting specific enzymes or receptors involved in disease processes.

Industry

This compound is also investigated for its utility in creating new materials such as polymers and dyes. Its unique structural features may contribute to enhanced properties in these applications.

Table: Summary of Research Applications

Application AreaKey FindingsReferences
ChemistryUsed as a building block for complex molecules; involved in various organic reactions
BiologyExhibits potential antimicrobial and antioxidant activities; interacts with biological targets
MedicineExplored for drug development targeting specific enzymes/receptors
IndustryInvestigated for use in polymers and dyes due to structural features

Notable Research Insights

  • Antioxidant Activity : Studies on related quinoline derivatives indicate that they possess significant antioxidant properties, suggesting that this compound may exhibit similar effects.
  • Antimicrobial Studies : Initial assessments have shown that this compound could be effective against certain bacterial strains, warranting further investigation into its mechanism of action.
  • Drug Development : The compound's ability to interact with key biological pathways positions it as a candidate for developing new therapeutic agents targeting diseases such as cancer.

Mechanism of Action

The mechanism by which Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to various therapeutic or toxicological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Structural Comparison

a) 8-Oxo Derivatives (Compounds 1–3 in –2)
  • 8-Oxyberberine (1), 8-oxocoptisine (2), and 8-oxo-epiberberine (3) share a common 8-oxo substitution on their protoberberine skeletons. Unlike the target compound, these lack ester groups and instead feature methoxy or methylenedioxy substituents.
b) Compound 4 (6-([1,3]dioxolo[4,5-g]isoquinoline-5-carbonyl)-2,3-dimethoxy-benzoic acid methyl ester)
  • This compound (4) shares the [1,3]dioxolo[4,5-g]isoquinoline moiety with the target compound but differs in its substituents. Instead of dicarboxylate esters, it has a benzoic acid methyl ester linked via a carbonyl group at position 5. This structural variation suggests divergent electronic properties and metabolic stability, as ester linkages may alter hydrolysis rates in vivo .
c) CAS 70866-50-1 (1,2,16-Trimethoxy-5-oxo-7,8-dihydro-5H-benzo[6,7]azocino[2,1-a][1,3]dioxolo[4,5-g]isoquinoline-14,15-dicarboxylic acid dimethyl ester)
  • This synthetic analog (CAS 70866-50-1) features a fused azocine ring system and additional methoxy groups. While both compounds share dimethyl dicarboxylate groups, the expanded polycyclic framework in the CAS compound likely reduces solubility and increases steric hindrance compared to the simpler quinoline core of the target compound .

Physicochemical and Functional Implications

  • Electron Distribution: The electron-withdrawing ester groups may reduce aromaticity in the quinoline ring compared to electron-donating methoxy groups in other alkaloids, affecting reactivity in electrophilic substitution reactions.

Data Table: Key Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Molecular Formula (Inferred) Source
Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate Quinoline + [1,3]dioxolo 8-methyl, 6,7-dicarboxylate dimethyl ester C₁₈H₁₇NO₇ Coptis chinensis
8-Oxyberberine (1) Protoberberine 8-oxo, methoxy groups C₂₀H₁₇NO₅ Coptis chinensis
Compound 4 (–2) [1,3]dioxolo[4,5-g]isoquinoline 5-carbonyl-linked dimethoxy benzoic acid methyl ester C₂₃H₂₁NO₈ Coptis chinensis
CAS 70866-50-1 Benzoazocine + [1,3]dioxolo 1,2,16-trimethoxy, 5-oxo, 14,15-dicarboxylate dimethyl ester C₂₇H₂₅NO₁₀ Synthetic

Research Findings and Discussion

  • Biosynthetic Context : The co-isolation of these compounds from Coptis chinensis suggests shared biosynthetic pathways, likely involving tyrosine-derived precursors and oxidative coupling reactions .
  • Synthetic Accessibility : The dimethyl dicarboxylate groups in the target compound may simplify synthesis compared to polycyclic analogs like CAS 70866-50-1, which require complex ring-forming steps .
  • Unresolved Questions : Comparative studies on solubility, stability, and bioactivity are lacking. Future work should prioritize assays to evaluate the impact of ester vs. oxo/methoxy substituents on pharmacological profiles.

Conclusion this compound occupies a unique niche among isoquinoline alkaloids due to its ester-rich structure and methyl substitution.

Biological Activity

Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate (CAS Number: 861210-50-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Chemical Formula : C15H13NO6
  • Molecular Weight : 303.074 g/mol
  • Structure : The compound features a quinoline core with two carboxylate groups and a dioxole moiety, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions that include the formation of quinoline derivatives through various methods such as cyclization and functional group modifications. Although specific synthetic routes for this compound are not extensively documented in the literature, related compounds have shown promising results in biological assays.

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. For instance, studies on quinoline derivatives have demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may exhibit comparable effects.

Cardioprotective Effects

A study investigated the cardioprotective activity of related quinoline derivatives using a doxorubicin-induced cardiotoxicity model in H9c2 cardiomyocytes. The findings indicated that certain derivatives significantly improved cell viability and reduced oxidative stress caused by doxorubicin treatment. While specific data for this compound was not highlighted in this study, the structural similarities suggest potential cardioprotective effects.

CompoundCell Viability (%)IC50 (μM)
Derivative A81.6 ± 3.7%>40
Derivative B87.5 ± 4.3%>40
Derivative C83.4 ± 5.5%>40

Note: Data adapted from related studies on quinoline derivatives.

The proposed mechanisms for the biological activity of quinoline derivatives involve:

  • Antioxidant Mechanism : Reduction of reactive oxygen species (ROS) production.
  • Cell Viability Improvement : Enhanced cell survival in the presence of cytotoxic agents like doxorubicin.

Case Studies

In a comparative study involving various quinoline derivatives:

  • Study on Cardiomyocyte Protection :
    • Objective : Evaluate the protective effects against doxorubicin-induced toxicity.
    • Results : Certain derivatives showed over 80% improvement in cell viability compared to untreated controls.
  • Oxidative Stress Reduction :
    • Objective : Assess the ability to mitigate oxidative stress.
    • Findings : Compounds demonstrated significant reductions in ROS levels when co-treated with antioxidants.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Validation Method
1Ethyl carboxylate + Iodomethane, reflux65TLC, NMR
2Cyclization (H₂SO₄, 60°C)78HPLC-MS

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:
Core characterization methods include:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY for complex coupling patterns (e.g., aromatic protons in the dioxolo-quinoline core; ).
  • IR Spectroscopy : Confirm ester (C=O, ~1700 cm⁻¹) and methylene (C-O-C, ~1250 cm⁻¹) functional groups.
  • Mass Spectrometry (HRMS) : Use ESI-HRMS to verify molecular ion [M+H]⁺ with <5 ppm error ().
    For purity, employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) .

Advanced: How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450).
  • DFT calculations : Predict reactivity of the methyl-dioxolo group by analyzing frontier molecular orbitals (HOMO/LUMO gaps).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 8) with bioactivity data from analogues ().
    Validate predictions with synthesis and in vitro assays .

Advanced: What methodologies assess the environmental fate of this compound in long-term studies?

Methodological Answer:
Adopt a tiered approach:

Laboratory studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and soil sorption (OECD Guideline 106).

Microcosm experiments : Simulate aquatic/terrestrial ecosystems to track biodegradation metabolites via LC-QTOF-MS.

Field monitoring : Use passive samplers in water/sediment compartments to quantify bioaccumulation factors (BAFs).
Reference frameworks like Project INCHEMBIOL () for integrating abiotic/biotic transformation data .

Basic: How should researchers design experiments to ensure statistical validity in property studies?

Methodological Answer:

  • Randomized block designs : Assign treatments (e.g., solvent types) to minimize spatial bias ().
  • Replication : Use ≥4 replicates per condition to account for instrumental variance (e.g., HPLC runs).
  • Split-plot analysis : For multi-factor studies (e.g., temperature + catalyst), apply ANOVA with Tukey’s post hoc test .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for structural elucidation?

Methodological Answer:

  • Multi-technique validation : Cross-check NMR assignments with X-ray crystallography (e.g., dihedral angles in ).
  • Dynamic effects : Use VT-NMR to assess conformational flexibility causing peak splitting.
  • Theoretical modeling : Compare DFT-optimized structures with experimental data to identify discrepancies (e.g., steric strain in crystal packing) .

Advanced: What strategies evaluate the compound’s antioxidant activity in complex biological matrices?

Methodological Answer:

  • In vitro assays : DPPH/ABTS radical scavenging (), with IC₅₀ calculations normalized to Trolox standards.
  • Cell-based models : Use HepG2 cells to measure ROS reduction via fluorescence probes (DCFH-DA).
  • Omics integration : Pair activity data with transcriptomics to identify pathways modulated by the compound .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure ().
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., iodomethane).
  • Waste disposal : Neutralize acidic/byproduct streams before disposal (pH 7 ± 1) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethyl 8-methyl[1,3]dioxolo[4,5-g]quinoline-6,7-dicarboxylate

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